Ethyl 3-phenylprop-2-enoate
Overview
Description
Ethyl 3-phenylprop-2-enoate, also known as Ethyl cinnamate, is an ester of cinnamic acid and ethanol . It is present in the essential oil of cinnamon . Pure ethyl cinnamate has a "fruity and balsamic odor, reminiscent of cinnamon with an amber note" .
Synthesis Analysis
Ethyl 3-phenylprop-2-enoate can be synthesized by the esterification reaction involving ethanol and cinnamic acid in the presence of sulfuric acid .
Molecular Structure Analysis
The molecular formula of Ethyl 3-phenylprop-2-enoate is C11H12O2 . The linear formula is C6H5CH=CHCOOC2H5 .
Chemical Reactions Analysis
Ethyl 3-phenylprop-2-enoate reacts with electrophiles to afford meta-disubstituted arenes .
Physical And Chemical Properties Analysis
Ethyl 3-phenylprop-2-enoate is a colorless liquid . It has a molecular weight of 176.22 . The melting point is 6-8 °C, the boiling point is 272 °C, and the refractive index (20 °C) is 1.560 . It is soluble in ethanol, ethyl acetate, ether, and acetone, and is insoluble in water .
Scientific Research Applications
Crystal Structure and Intermolecular Interactions
Ethyl 3-phenylprop-2-enoate and its derivatives have been extensively studied for their crystal structures and intermolecular interactions. For instance, ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate exhibits unique N⋯π and O⋯π interactions, forming a zigzag double-ribbon structure, while its methoxyphenyl variant shows similar nonhydrogen bonding interactions (Zhang, Wu, & Zhang, 2011). Another study on nitro derivatives of ethyl (2E)-2-cyano-3-phenylprop-2-enoate highlights their assembly via weak C–H···O=C/O (nitro group), C–H···N, and π–π intermolecular interactions, crucial for crystal packing stability (Dey, Prakash, Chopra, Vasu, & Srinivas, 2014).
Enantioselective Hydrogenation
Ethyl 3-phenylprop-2-enoate derivatives also play a significant role in enantioselective hydrogenation. The hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, for example, results in ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process is sensitive to reaction temperature and can be used to obtain various high-purity compounds (Meng, Zhu, & Zhang, 2008).
Ultrasound in Enzymatic Hydrolysis
The use of ultrasound in enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate has been investigated. It was found that ultrasound bath application can appreciably decrease the reaction time of enzymatic hydrolysis without significantly changing the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Novel Uses in Kidney Research
Ethyl 3-phenylprop-2-enoate has been explored in kidney research. It has been used as a nontoxic solvent-based clearing reagent for analyzing murine kidneys using lightsheet microscopy. This approach has proven effective in studying the impact of kidney diseases on whole-organ physiology (Klingberg et al., 2017).
Safety And Hazards
Future Directions
Ethyl 3-phenylprop-2-enoate has been used in tissue clearing methods for 3D imaging of heart and vasculature . It is suitable for immunohistochemistry and has been reported to preserve Enhanced Yellow Fluorescent Protein (EYFP) fluorescence . This suggests potential future applications in biomedical imaging and research .
properties
IUPAC Name |
ethyl 3-phenylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEBGUQPQBELIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022520 | |
Record name | Ethyl cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-phenylprop-2-enoate | |
CAS RN |
103-36-6 | |
Record name | Ethyl cinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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